4-(4-(Trifluoromethyl)phenyl)pentan-2-one, also known as 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one, is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals like fluvoxamine maleate, which is used to treat depression and obsessive-compulsive disorders. The compound's molecular formula is and its molecular weight is approximately 260.25 g/mol.
This compound can be synthesized through various chemical processes, primarily involving trifluoromethylation and acylation reactions. It is categorized as an impurity reference material in pharmaceutical applications, particularly for antidepressants.
4-(4-(Trifluoromethyl)phenyl)pentan-2-one is classified under:
The synthesis of 4-(4-(trifluoromethyl)phenyl)pentan-2-one typically involves a multi-step process that includes the preparation of key intermediates. One notable method involves:
The reaction conditions must be carefully controlled, typically requiring low temperatures (around -5 to 0 °C) to ensure high yields and purity of the final product. The entire process emphasizes efficiency and environmental friendliness, utilizing readily available raw materials.
COCCCCC(=O)c1ccc(cc1)C(F)(F)FInChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3The primary reaction involving 4-(4-(trifluoromethyl)phenyl)pentan-2-one is its formation through acylation of the Grignard reagent with p-trifluoromethyl benzoyl chloride. This reaction showcases typical ketone formation mechanisms that involve nucleophilic attack by the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride.
The reaction is characterized by:
The mechanism of action for 4-(4-(trifluoromethyl)phenyl)pentan-2-one primarily relates to its role as an intermediate in synthesizing fluvoxamine maleate. Upon administration, fluvoxamine maleate acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic activity in the brain.
The efficacy of fluvoxamine maleate in treating mood disorders has been well-documented, with clinical studies supporting its role in increasing serotonin levels by inhibiting its reuptake at synaptic clefts.
4-(4-(trifluoromethyl)phenyl)pentan-2-one serves primarily as:
This compound exemplifies how specific functional groups can influence both synthetic pathways and biological activity, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
Organocatalytic asymmetric synthesis enables precise stereocontrol in constructing the chiral center adjacent to the ketone moiety in 4-(4-(trifluoromethyl)phenyl)pentan-2-one analogs. Bifunctional organocatalysts (e.g., chiral amine-thiourea frameworks) activate carbonyl substrates through hydrogen-bonding interactions and enamine formation. A demonstrated approach involves the site-selective aldol reaction between triketones and 4-trifluoromethylbenzaldehyde under aqueous conditions, achieving exceptional enantiomeric ratios (99:1 er). This methodology capitalizes on the organocatalyst's ability to selectively generate nucleophilic enamines at one carbonyl while preserving the reactivity of others on the same molecule. The stereochemical outcome is validated via chiral HPLC analysis using OD-H columns with n-heptane/isopropanol (90:10) eluent, confirming retention times and enantiopurity. Such stereoselective routes are crucial for accessing enantioenriched intermediates in pharmaceutical synthesis, where the trifluoromethyl group's configuration influences biological target engagement [4] [8].
Grignard reagents facilitate efficient ketone synthesis through nucleophilic addition to electrophilic carbonyl precursors en route to 4-(4-(trifluoromethyl)phenyl)pentan-2-one. Key methodologies include:
Table 1: Grignard-Mediated Acylation Methods Comparison
| Method | Reagent | Yield Range | Key Advantage |
|---|---|---|---|
| Activated Esters + CuI | R-MgBr/CuI | 90-98% | Functional group tolerance |
| In Situ Activation | R-MgBr/TMPMgCl·LiCl | 75-92% | Avoids carboxylic acid pre-activation |
| N-Acylazetidines | R-MgBr | 85-95% | Bench-stable reagents; chiral retention |
Introducing the trifluoromethyl group onto the aromatic ring precedes ketone chain installation via two primary strategies:
Reaction parameters critically impact efficiency in synthesizing 4-(4-(trifluoromethyl)phenyl)pentan-2-one:
Table 2: Optimization Parameters for Key Synthetic Steps
| Reaction Type | Optimal Solvent | Temperature | Additive | Yield |
|---|---|---|---|---|
| Organocatalytic Aldol | THF/H₂O | –40°C | None | 73% |
| Grignard Acylation | THF | 0°C | CuI (10 mol%) | 95% |
| In(OTf)₃-Catalyzed Addition | DCE | 25°C | TMSCl (1.2 eq) | 88% |
| Nucleophilic CF₃ Addition | DCM | –78°C | CsF (20 mol%) | 65% |
CAS No.: 57414-02-5
CAS No.: 77-16-7
CAS No.: 13453-71-9
CAS No.:
CAS No.:
CAS No.: 12382-36-4